molecular formula C14H21F3O4 B15061315 Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)-

Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)-

Cat. No.: B15061315
M. Wt: 310.31 g/mol
InChI Key: DGSCRKSUXWSSLX-VHSXEESVSA-N
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Description

Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structural features, including the presence of a trifluoropropyl group and a dimethylethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- typically involves multi-step organic reactions. The starting materials often include butanedioic acid derivatives and appropriate reagents to introduce the propenyl and trifluoropropyl groups. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoropropyl and propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity. The trifluoropropyl group is known to influence the biological properties of molecules, making this compound of interest in drug discovery.

Medicine

In medicine, this compound or its derivatives may be investigated for therapeutic applications. The presence of the trifluoropropyl group can enhance the pharmacokinetic properties of drugs, such as their stability and bioavailability.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways. The trifluoropropyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The propenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid derivatives with different ester groups.
  • Compounds with trifluoropropyl groups but different core structures.
  • Propenyl-substituted organic molecules.

Uniqueness

The uniqueness of Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- lies in its combination of functional groups, which impart distinct chemical and biological properties. The trifluoropropyl group, in particular, is known for its ability to enhance the stability and activity of compounds, making this molecule valuable in various applications.

Properties

Molecular Formula

C14H21F3O4

Molecular Weight

310.31 g/mol

IUPAC Name

(2S,3R)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylhexanoic acid

InChI

InChI=1S/C14H21F3O4/c1-5-6-9(11(18)19)10(7-8-14(15,16)17)12(20)21-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,18,19)/t9-,10+/m0/s1

InChI Key

DGSCRKSUXWSSLX-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(F)(F)F)[C@H](CC=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CC=C)C(=O)O

Origin of Product

United States

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